
Tris(2-hydroxyethyl)ammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 265-424-2 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in different fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of EINECS 265-424-2 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve a series of chemical reactions, including oxidation, reduction, and substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the compound .
Industrial Production Methods
In industrial settings, the production of EINECS 265-424-2 is scaled up to meet commercial demands. The industrial production methods involve the use of large-scale reactors and advanced technologies to ensure efficient and cost-effective synthesis. The process is monitored and controlled to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
EINECS 265-424-2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogens: Chlorine, bromine.
The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and halogenated derivatives of EINECS 265-424-2. These derivatives have unique properties and applications in various fields .
Scientific Research Applications
EINECS 265-424-2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand cellular processes and mechanisms.
Medicine: Investigated for its potential therapeutic effects and used in drug development.
Mechanism of Action
The mechanism of action of EINECS 265-424-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired effects .
Comparison with Similar Compounds
EINECS 265-424-2 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
EINECS 265-425-3: Similar in structure but differs in its reactivity and applications.
EINECS 265-426-4: Shares some chemical properties but has distinct biological effects.
EINECS 265-427-5: Used in different industrial applications and has unique physical properties.
The uniqueness of EINECS 265-424-2 lies in its specific chemical structure, reactivity, and wide range of applications in various fields.
Properties
CAS No. |
65104-50-9 |
|---|---|
Molecular Formula |
C7H19NO7S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;methyl hydrogen sulfate |
InChI |
InChI=1S/C6H15NO3.CH4O4S/c8-4-1-7(2-5-9)3-6-10;1-5-6(2,3)4/h8-10H,1-6H2;1H3,(H,2,3,4) |
InChI Key |
HNISBEDGGYMSJH-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)O.C(CO)N(CCO)CCO |
Related CAS |
65104-50-9 72361-55-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


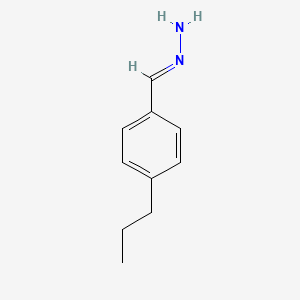
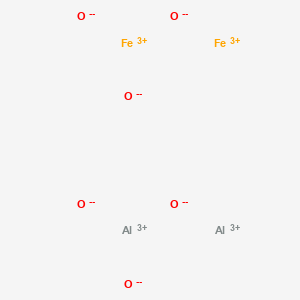
![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
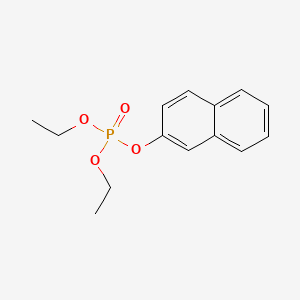
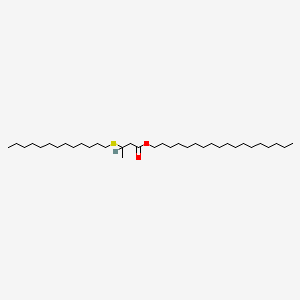
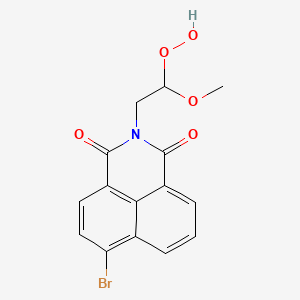
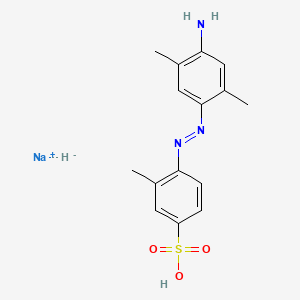
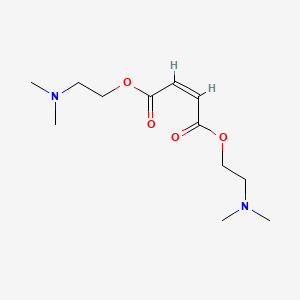
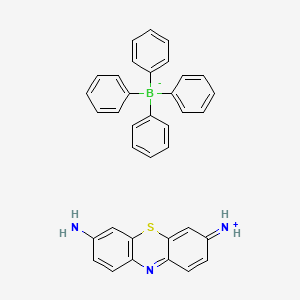
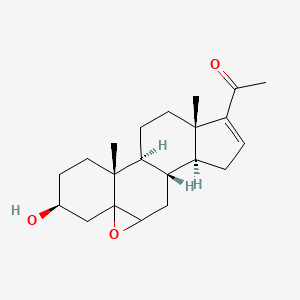

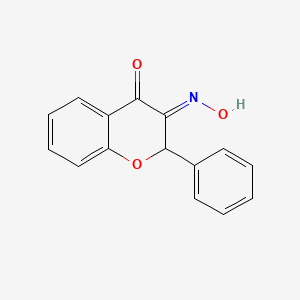
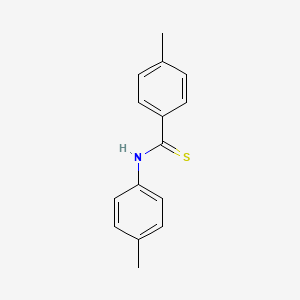
![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)
